![molecular formula C16H14N4O4S B2844062 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034484-47-2](/img/structure/B2844062.png)
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
The compound contains several notable functional groups, including a 1,2,4-oxadiazole ring, a thieno[2,3-c]pyran ring, and a 1,6-dihydropyridine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The structures of similar compounds were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For instance, the presence of the 1,2,4-oxadiazole ring could contribute to the compound’s reactivity and stability .Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have gained attention due to their broad spectrum of agricultural biological activities. In the case of our compound, bioassay results revealed several noteworthy effects:
- Rice Bacterial Leaf Blight : Compound 5v exerted moderate antibacterial effects against rice bacterial leaf blight .
Anti-Infective Potential
1,2,4-Oxadiazoles have also been investigated as anti-infective agents. While not specific to our compound, studies have explored their mode of action against Trypanosoma cruzi cysteine protease cruzain. Molecular docking studies and evaluation of cytotoxicity demonstrated promise in this area .
Drug Discovery
The isomers of 1,2,4-oxadiazoles, particularly 1,3,4-oxadiazoles, play a crucial role in drug discovery. Their applications extend to the pharmaceutical industry, scintillating materials, and dyestuff industry. The compound’s unique structure may offer novel templates for antibacterial agents .
Antifungal Properties
In vitro antifungal activities of similar 1,2,4-oxadiazole derivatives have been studied against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These compounds could potentially serve as alternatives to commercial fungicides .
Crop Protection
Given the threats posed by bacterial diseases (e.g., rice bacterial leaf blight and rice bacterial leaf streaks) and nematodes to crop security, compounds like ours hold promise for protecting crops and ensuring food security .
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-8-18-15(24-20-8)13-10-4-5-23-7-11(10)25-16(13)19-14(22)9-2-3-12(21)17-6-9/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJUDMTCYSCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
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